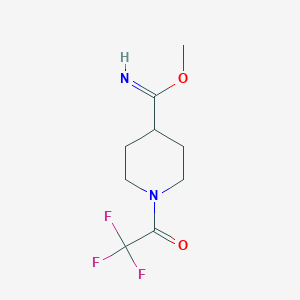![molecular formula C13H22N2O3S B12635180 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid CAS No. 918824-89-2](/img/structure/B12635180.png)
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is a complex organic compound with a unique structure that includes a cyano group, an indene derivative, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can affect various biological pathways and processes, making the compound useful for studying enzyme activity, receptor binding, and other biochemical phenomena .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid: Similar structure but lacks the cyano group.
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Contains a piperazine ring instead of the indene derivative.
Uniqueness
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is unique due to the presence of the cyano group and the indene derivative, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
918824-89-2 |
|---|---|
Formule moléculaire |
C13H22N2O3S |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
3-[(1-cyano-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H22N2O3S/c14-10-13(15-8-3-9-19(16,17)18)7-6-11-4-1-2-5-12(11)13/h11-12,15H,1-9H2,(H,16,17,18) |
Clé InChI |
TUGAPTLNFUASBF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCC2(C#N)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

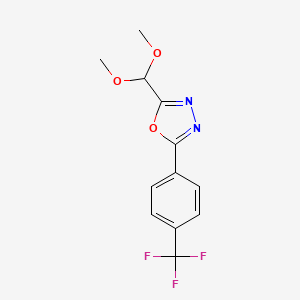
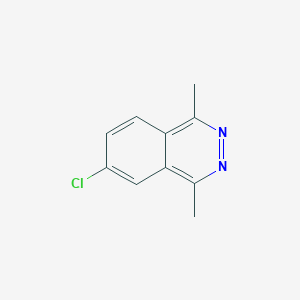
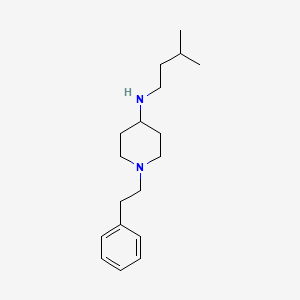
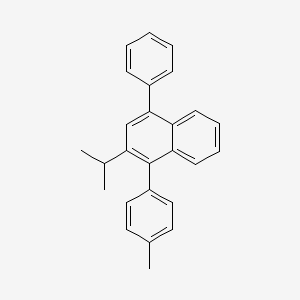
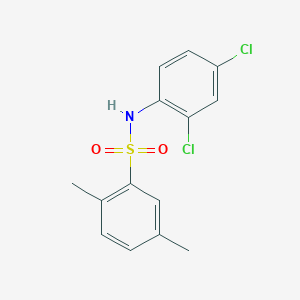
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
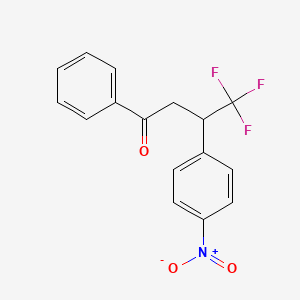
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
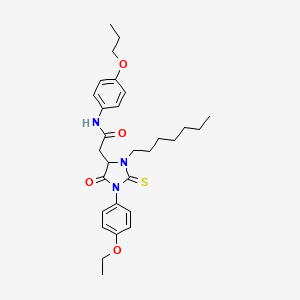
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
